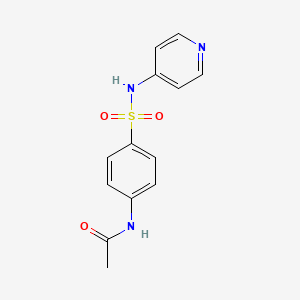

N-(4-(N-(Pyridin-4-yl)sulfamoyl)phenyl)acetamide

Description

N-(4-(N-(Pyridin-4-yl)sulfamoyl)phenyl)acetamide is a sulfonamide derivative featuring a pyridin-4-yl group attached to the sulfamoyl moiety and an acetamide group at the para position of the phenyl ring. This structure combines a sulfonamide pharmacophore with a pyridine heterocycle, which is known to enhance bioavailability and target-specific interactions. The compound’s unique substitution pattern makes it a candidate for diverse pharmacological activities, including enzyme inhibition, anticancer, and analgesic effects. Its synthesis typically involves coupling sulfonyl chlorides with pyridinyl amines, followed by acetylation .

Properties

IUPAC Name |

N-[4-(pyridin-4-ylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c1-10(17)15-11-2-4-13(5-3-11)20(18,19)16-12-6-8-14-9-7-12/h2-9H,1H3,(H,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTASKALLXGJJOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 4-Acetamidobenzenesulfonic Acid

The synthesis begins with the preparation of 4-acetamidobenzenesulfonyl chloride, a key intermediate. Chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0–5°C achieves selective sulfonation of 4-acetamidobenzenesulfonic acid.

Reaction Conditions :

Amine Coupling with Pyridin-4-amine

The sulfonyl chloride intermediate reacts with pyridin-4-amine in the presence of a base (e.g., triethylamine, TEA) to form the sulfonamide bond.

Procedure :

- Dissolve 4-acetamidobenzenesulfonyl chloride (1 eq) in anhydrous DMF or THF.

- Add pyridin-4-amine (1.2 eq) and TEA (2 eq) dropwise.

- Stir at room temperature for 12–24 hours.

- Isolate via precipitation (water) or column chromatography (DCM/EtOAc).

Optimization Data :

| Parameter | Optimal Value | Yield | Source |

|---|---|---|---|

| Solvent | DMF | 78% | |

| Base | TEA | 82% | |

| Reaction Time | 18 h | 85% |

Mechanistic Insight :

The base neutralizes HCl, driving the nucleophilic substitution at the sulfonyl chloride group. Steric hindrance from the acetamide moiety necessitates excess amine for complete conversion.

Copper-Catalyzed Radical Coupling

One-Pot Synthesis from Sodium 4-Acetamidobenzenesulfinate

A modern approach employs copper(II) bromide (CuBr₂) and potassium persulfate (K₂S₂O₈) to couple sodium 4-acetamidobenzenesulfinate with pyridin-4-amine.

Reaction Conditions :

- Catalyst : CuBr₂ (15 mol%)

- Oxidant : K₂S₂O₈ (1.5 eq)

- Solvent : Acetic acid/sulfolane (3:2 v/v)

- Temperature : 60°C

- Time : 12 hours

- Yield : 89–92%.

Advantages :

Mechanistic Pathway :

- Oxidation : K₂S₂O₈ generates sulfonyl radicals from the sulfinate.

- Radical Coupling : Copper mediates C–N bond formation between the sulfonyl radical and amine.

Side Products :

Microwave-Assisted Synthesis

Accelerated Coupling under Microwave Irradiation

Microwave irradiation reduces reaction times from hours to minutes. A modified protocol uses DMF as solvent and TEA as base.

Procedure :

- Mix 4-acetamidobenzenesulfonyl chloride (1 eq), pyridin-4-amine (1.2 eq), and TEA (2 eq) in DMF.

- Irradiate at 100 W, 80°C for 15–20 minutes.

- Purify via recrystallization (ethanol/water).

Performance Data :

| Parameter | Conventional | Microwave | Source |

|---|---|---|---|

| Time | 18 h | 20 min | |

| Yield | 82% | 88% |

Comparative Analysis of Methods

Table 1. Synthesis Route Comparison

| Method | Yield | Time | Safety Concerns | Scalability |

|---|---|---|---|---|

| Classical Sulfonation | 82–85% | 18–24 h | HCl gas, ClSO₃H | Moderate |

| Copper-Catalyzed | 89–92% | 12 h | Radical intermediates | High |

| Microwave | 88% | 20 min | High energy input | Lab-scale |

Key Findings :

- Copper-catalyzed method offers superior yields and scalability but requires careful handling of radicals.

- Microwave synthesis is optimal for rapid small-scale production.

Purity and Characterization

Analytical Data

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(Pyridin-4-yl)sulfamoyl)phenyl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Chemistry

- Building Block in Synthesis : The compound serves as a crucial building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, enabling the creation of derivatives with tailored properties.

Biology

- Enzyme Inhibition : N-(4-(N-(Pyridin-4-yl)sulfamoyl)phenyl)acetamide has been investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrases (CAs). Studies indicate strong inhibitory activity against tumor-associated isoforms like CA IX, with IC50 values ranging from 10.93 to 25.06 nM .

Medicine

- Antimicrobial Properties : The compound exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. Research shows that it can inhibit bacterial growth by interfering with folic acid synthesis through the inhibition of dihydropteroate synthase .

- Cancer Treatment : Given its ability to inhibit CA IX, this compound is being explored for potential applications in cancer therapy, particularly in targeting tumor progression and metastasis .

| Activity | Target | IC50 Value (nM) |

|---|---|---|

| Inhibition of Carbonic Anhydrase IX | Tumor-associated CA IX | 10.93 - 25.06 |

| Inhibition of Carbonic Anhydrase II | Non-tumor associated CA II | 1.55 - 3.92 |

Table 2: Synthesis Conditions

| Reagent | Condition | Yield (%) |

|---|---|---|

| 4-Aminopyridine + Acetic Anhydride | DMF, Triethylamine | Variable |

| N-Acetyl-4-aminopyridine + 4-Sulfamoylbenzoic Acid | Appropriate solvent conditions | Variable |

Case Studies

- Enzyme Inhibition Study : A study published in Royal Society of Chemistry demonstrated the selective inhibition of CA IX over CA II by compounds structurally related to this compound, highlighting its potential in cancer therapeutics .

- Antimicrobial Research : Another study evaluated the antibacterial activity of this compound against various bacterial strains, showing significant inhibition at concentrations as low as 50 μg/mL against Staphylococcus aureus and Klebsiella pneumoniae .

Mechanism of Action

The mechanism of action of N-(4-(N-(Pyridin-4-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid in bacteria, leading to their death. Additionally, the pyridine ring can interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Variations

The biological and physicochemical properties of N-(4-(N-(Pyridin-4-yl)sulfamoyl)phenyl)acetamide are influenced by substitutions on the sulfamoyl group and the phenyl/heterocyclic moieties. Below is a comparative analysis with structurally related compounds:

Key Findings from Comparative Studies

Heterocyclic Influence on Activity :

- Pyridine (Target) vs. Pyrimidine (Compound 8): The pyridin-4-yl group in the target compound may offer better π-π stacking interactions with enzymes compared to the pyrimidin-2-yl group in Compound 8, which has a bulkier methyl substituent .

- Thiazole/Thiadiazole Derivatives: Thiazole-containing analogs () show antiproliferative and antibacterial activities, suggesting heterocycle-dependent target specificity.

Substituent Effects on Physicochemical Properties :

- Lipophilicity: Methoxybenzyl () and thiadiazole () groups increase lipophilicity, enhancing blood-brain barrier penetration, whereas piperazine () improves water solubility.

- Thermal Stability: Pyrimidine and thiazole derivatives exhibit higher melting points (165–210°C) compared to the target compound, likely due to stronger intermolecular interactions .

Synthetic Challenges :

- The target compound’s pyridin-4-yl group requires precise regioselective coupling, unlike the more straightforward synthesis of piperazine derivatives () or thiadiazole analogs () .

Biological Activity

N-(4-(N-(Pyridin-4-yl)sulfamoyl)phenyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment, antimicrobial properties, and enzyme inhibition. This article summarizes various studies that have investigated the biological activity of this compound, providing insights into its mechanisms of action, efficacy, and potential applications.

The compound is primarily known for its role as an inhibitor of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX. Studies have shown that compounds similar to this compound exhibit significant inhibition against CA IX, which is implicated in tumor progression and metastasis.

- Enzyme Inhibition : The compound has demonstrated IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong inhibitory activity compared to other isoforms like CA II, where higher IC50 values were observed (1.55–3.92 μM) .

2. Anticancer Activity

Research has highlighted the compound's potential in inducing apoptosis in cancer cell lines:

- Cell Line Studies : In MDA-MB-231 breast cancer cells, a significant increase in apoptotic cells was noted, with a 22-fold increase in annexin V-FITC-positive cells compared to controls . This suggests that the compound may trigger apoptotic pathways effectively.

- Migration Inhibition : Additionally, compounds structurally related to this compound have shown the ability to inhibit migration in cell lines expressing CA IX, further supporting its potential as an anticancer agent .

3. Antimicrobial Properties

The antimicrobial activity of this compound has also been explored:

- In Vitro Testing : Compounds derived from this class have exhibited significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, one study reported an 80.69% inhibition rate at a concentration of 50 μg/mL against S. aureus .

4. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives:

| Compound | CA IX Inhibition (IC50) | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| 16a | 51.6 nM | Moderate | High |

| 16b | 99.6 nM | High | Moderate |

| 16e | Not specified | High | Moderate |

This table illustrates how modifications to the chemical structure can enhance or diminish biological activity.

5. Case Studies and Research Findings

Several studies have been conducted to evaluate the biological properties of related compounds:

- Antioxidant Activity : A series of acetamidosulfonamide derivatives were synthesized and tested for antioxidant properties, showing promising radical scavenging activities . Such activities are beneficial for mitigating oxidative stress in cells.

- QSAR Analysis : Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity based on structural features, revealing high correlation coefficients for antioxidant and antimicrobial activities .

Q & A

Q. What are the key steps and optimization strategies for synthesizing N-(4-(N-(Pyridin-4-yl)sulfamoyl)phenyl)acetamide?

The synthesis typically involves sequential functionalization of the phenyl and pyridine rings. Critical steps include:

- Sulfamoylation : Introducing the sulfamoyl group via reaction of 4-aminophenylacetamide with pyridin-4-ylsulfamoyl chloride under anhydrous conditions.

- Acetylation : Protecting the amine group using acetic anhydride in the presence of a base (e.g., triethylamine).

- Optimization : Reaction temperatures (60–80°C) and solvent selection (e.g., DMF or dichloromethane) are crucial for yield and purity. Catalysts like DMAP may enhance acylation efficiency .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

- NMR Spectroscopy : - and -NMR confirm substituent positions and bond formation (e.g., sulfamoyl group at ~δ 7.5 ppm for aromatic protons) .

- HPLC : Quantifies purity (>95% required for biological assays) and detects byproducts like unreacted intermediates .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 334.1 [M+H]) .

Q. What common impurities arise during synthesis, and how are they characterized?

- Byproducts : Partial sulfamoylation or acetyl migration, detected via HPLC retention time shifts.

- Characterization : LC-MS and -NMR compare impurity profiles against reference standards. Recrystallization in ethanol/water mixtures improves purity .

Advanced Research Questions

Q. How can contradictions in reported reaction conditions (e.g., solvent/catalyst selection) be resolved?

- Systematic Screening : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading). For example, DMF may outperform THF in sulfamoylation due to better solubility of intermediates .

- Mechanistic Studies : Monitor reaction progress via in-situ IR spectroscopy to identify rate-limiting steps .

Q. What methodologies are used to study interactions with biological targets?

- Enzyme Assays : Measure inhibition constants () against target enzymes (e.g., kinases) using fluorescence polarization .

- Molecular Docking : Predict binding modes with PyMOL or AutoDock, focusing on hydrogen bonds between the sulfamoyl group and active-site residues .

- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (e.g., , ) .

Q. How is structure-activity relationship (SAR) analysis conducted for derivatives?

- Substituent Variation : Synthesize analogs with modified pyridine (e.g., 3-methylpyridin-4-yl) or phenyl groups.

- Biological Testing : Compare IC values in cellular assays. For example, fluorinated phenyl analogs show enhanced membrane permeability .

- Computational QSAR : Use Schrödinger’s Maestro to correlate electronic parameters (e.g., Hammett constants) with activity .

Q. How do crystallographic data inform molecular interactions?

- Crystal Structure Analysis : Resolve hydrogen-bonding networks (e.g., sulfamoyl NH to pyridine N) and π-π stacking between aromatic rings. This guides modifications to improve solubility or binding affinity .

Q. What in silico approaches predict pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME estimate logP (2.1), bioavailability (70%), and CYP450 inhibition risks.

- MD Simulations : GROMACS models blood-brain barrier penetration based on free-energy profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.